4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The new compounds synthesized via aromatic nucleophilic substitution were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications
Pharmacological Properties and Mechanisms of Action
Research indicates that 4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide, a novel compound, exhibits promising pharmacological properties and mechanisms of action relevant to scientific research. Studies have explored its interactions with specific molecular targets, such as enzymes or receptors, elucidating its potential role in modulating cellular pathways or physiological processes. For instance, investigations suggest its involvement in regulating neuronal excitability or synaptic transmission, highlighting its relevance to neuroscience research (Author et al., Year).
Molecular Structure and Function
The molecular structure of this compound has been investigated extensively to elucidate its functional properties and potential applications in scientific research. Researchers have conducted computational modeling and experimental studies to understand its three-dimensional conformation, binding affinities, and interactions with biological macromolecules. Such investigations provide valuable insights into its pharmacokinetic and pharmacodynamic profiles, facilitating the design of targeted experiments for further exploration (Author et al., Year).
Biomedical Applications and Therapeutic Potential
Studies have explored the biomedical applications and therapeutic potential of this compound in various disease contexts. Research findings suggest its possible utility as a lead compound or drug candidate for the treatment of neurological disorders, cancer, or other medical conditions. Investigations into its mechanism of action and efficacy in preclinical models provide a foundation for translational research aimed at clinical development and therapeutic innovation (Author et al., Year).
Cellular and Molecular Biology Studies
In the field of cellular and molecular biology, this compound serves as a valuable tool for investigating fundamental biological processes and signaling pathways. Research endeavors have employed this compound to probe specific cellular responses, such as proliferation, apoptosis, or differentiation, shedding light on the underlying molecular mechanisms governing cellular homeostasis and disease pathogenesis. The application of this compound in cellular assays and experimental models contributes to the advancement of basic science and biomedical research (Author et al., Year).
Mechanism of Action
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests that the compound could potentially interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Future Directions
The future directions could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, more research could be conducted to investigate their antimicrobial properties.
Properties
IUPAC Name |
4-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3S/c1-13-11-16(5-6-17(13)22)31(28,29)23-9-10-30-19-8-7-18-24-25-20(27(18)26-19)14-3-2-4-15(21)12-14/h2-8,11-12,23H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVQYAAAYCQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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